molecular formula C20H19ClN4O4S B2800322 3-(5-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide CAS No. 1396843-42-7

3-(5-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide

Cat. No.: B2800322
CAS No.: 1396843-42-7
M. Wt: 446.91
InChI Key: CIOICZLHZCZNDU-UHFFFAOYSA-N
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Description

The compound “3-(5-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide” is mentioned in a patent application by Array BioPharma Inc. This patent application is related to HER2 mutation inhibitors . The compound is part of a class of pyrimido [5,4-d]pyrimidine compounds that act as HER2 inhibitors . HER2, also known as ErbB2, is a receptor tyrosine kinase that belongs to a family of four kinases (EGFR, ErbB2, ErbB3, and ErbB4). The role of HER2 amplification in oncology is well known, particularly in breast, gastric, lung, and colon cancers .

Scientific Research Applications

Synthesis and Characterization

The compound , 3-(5-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide, is part of a class of chemicals that have been synthesized and characterized for their potential applications in scientific research. These compounds, including azetidinones and 1,3,4-oxadiazoles, are often explored for their antimicrobial properties. For instance, Desai and Dodiya (2014) synthesized a series of compounds with a quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives. These compounds were characterized by various spectroscopic methods and screened for antibacterial activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, and antifungal activity against strains such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. The compounds showed significant correlations in their activities based on statistical analysis, indicating their potential as antimicrobial agents (Desai & Dodiya, 2014).

Antimicrobial Evaluation

Another study by Prajapati and Thakur (2014) focused on synthesizing novel azetidinones and evaluating their antimicrobial efficacy. The synthesized compounds were established through analytical and spectral data and tested for their antibacterial and antifungal activities. These evaluations offer insights into the potential use of these compounds in combating microbial infections, highlighting the scientific research applications of such chemical entities (Prajapati & Thakur, 2014).

Antibacterial and Antifungal Agents

Similarly, Giri, Kumar, and Nizamuddin (1988) synthesized several azetidinones with 1,3,4-oxadiazole structures and evaluated their antibacterial and antifungal activities. These compounds were generated through annulation reactions and tested for their efficacy against various bacterial and fungal strains. The structure-activity relationship (SAR) was also explored to understand how different substitutions on the chemical backbone affect their antimicrobial properties, providing a foundation for future drug development efforts (Giri, Kumar, & Nizamuddin, 1988).

Future Directions

The patent application suggests that this compound and its pharmaceutically acceptable salts could be used in pharmaceutical compositions for the treatment of abnormal cell growth, including cancer . This indicates that the compound could have potential future applications in cancer treatment, particularly in cancers where HER2 amplification is a factor .

Properties

IUPAC Name

3-[5-[1-(3-chloro-2-methylphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S/c1-12-16(21)7-4-8-17(12)30(27,28)25-10-15(11-25)20-23-18(24-29-20)13-5-3-6-14(9-13)19(26)22-2/h3-9,15H,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOICZLHZCZNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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